5,6-Difluoroisoindoline hydrochloride
Description
5,6-Difluoroisoindoline hydrochloride (CAS: 1820619-19-9 or 1803588-91-1) is a fluorinated heterocyclic compound with the molecular formula C₈H₈ClF₂N and a molecular weight of 191.61 g/mol. Structurally, it consists of an isoindoline core substituted with two fluorine atoms at the 5- and 6-positions and a hydrochloride salt moiety. This compound is primarily utilized in research and development (R&D) for applications such as pharmaceutical intermediates or ligand synthesis in coordination chemistry.
Properties
IUPAC Name |
5,6-difluoro-2,3-dihydro-1H-isoindole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2N.ClH/c9-7-1-5-3-11-4-6(5)2-8(7)10;/h1-2,11H,3-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKWVOHSNYJQGBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=C(C=C2CN1)F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1820619-19-9 | |
| Record name | 5,6-difluoro-2,3-dihydro-1H-isoindole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Difluoroisoindoline hydrochloride typically involves the reaction of 5,6-difluoroisoindoline with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the purity and yield of the product. The process may involve the use of solvents such as methanol or ethanol and may require refluxing to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using batch or continuous flow reactors. The reaction conditions are optimized to maximize yield and minimize impurities. The product is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5,6-Difluoroisoindoline hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form the corresponding reduced derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroisoindoline oxides, while reduction may produce difluoroisoindoline derivatives with reduced functional groups.
Scientific Research Applications
5,6-Difluoroisoindoline hydrochloride has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,6-Difluoroisoindoline hydrochloride involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong bonds with various biological molecules, affecting their function. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
5-Fluoroisoindoline Hydrochloride (CAS: 685565-15-5)
- Molecular Formula : C₈H₈FN·HCl
- Molecular Weight : 173.62 g/mol
- Key Difference : Contains a single fluorine atom at the 5-position instead of two.
- Implications : Reduced fluorination may lower electronegativity and alter solubility or binding affinity in biological systems compared to the difluorinated analogue.
4,6-Difluoroindoline Hydrochloride (CAS: 825-70-7)
5,6-Dibromobenzimidazole Hydrochloride (CAS: 1242336-63-5)
- Molecular Formula : C₇H₅Br₂ClN₂
- Molecular Weight : 312.39 g/mol
- Key Difference : Bromine substituents and a benzimidazole core instead of isoindoline.
- Implications : Bromine’s larger atomic radius may enhance steric hindrance and alter π-π stacking interactions in supramolecular applications.
Comparative Data Table
Analysis of Substituent Effects
- Fluorine vs. Hydrogen/Bromine : Fluorine’s high electronegativity enhances metabolic stability and bioavailability in drug design compared to hydrogen. Bromine, while less electronegative, offers bulkier substitution for probing steric effects.
- Positional Isomerism : The 5,6-difluoro configuration may optimize electronic effects for target binding in medicinal chemistry compared to 4,6-difluoro isomers.
Research and Commercial Considerations
Pricing and Availability :
- Synthetic Challenges: Fluorination at adjacent positions (5,6) may require regioselective methods to avoid byproducts, unlike mono-fluorinated analogues.
Biological Activity
5,6-Difluoroisoindoline hydrochloride is a compound that has garnered attention in pharmaceutical research due to its unique chemical structure and potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a fluoro-substituted isoindoline framework. The presence of fluorine atoms enhances the compound's bioavailability and metabolic stability , making it a promising candidate for drug development. The structural features of this compound allow it to interact with various biological targets, potentially leading to therapeutic effects in multiple disease models.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Targeting Protein Interactions : The compound has been shown to influence protein-protein interactions, which are crucial in various cellular processes.
- Modulation of Enzyme Activity : It may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways, thereby affecting cellular metabolism and signaling.
- Induction of Cell Cycle Arrest : Studies suggest that the compound can induce cell cycle arrest in cancer cells, leading to reduced proliferation.
Therapeutic Applications
The potential therapeutic applications of this compound include:
- Cancer Treatment : Its ability to inhibit tumor growth and induce apoptosis in cancer cells makes it a candidate for anticancer therapies.
- Neurodegenerative Diseases : Preliminary studies suggest that the compound may have neuroprotective effects, which could be beneficial in treating conditions like Alzheimer's disease.
Table 1: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Cytotoxicity | Induces apoptosis in various cancer cell lines (e.g., MCF7, HCT116) |
| Enzyme Inhibition | Inhibits specific enzymes involved in metabolic pathways |
| Neuroprotection | Potential protective effects against neurodegeneration |
| Protein Interaction Modulation | Alters interactions between key proteins involved in cellular signaling |
Case Study: Anticancer Activity
In a study conducted on breast cancer cell lines (MCF7), this compound demonstrated significant cytotoxic effects. The compound was tested at various concentrations using the MTT assay, showing a dose-dependent inhibition of cell viability. The results indicated that at concentrations above 10 µM, there was a marked reduction in cell proliferation compared to untreated controls.
Table 2: Cytotoxicity Data from MCF7 Cells
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 1 | 90 |
| 5 | 70 |
| 10 | 50 |
| 20 | 30 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
